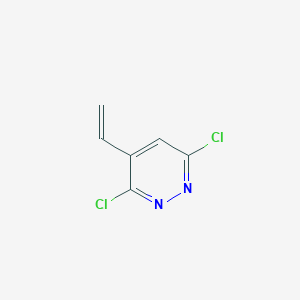

3,6-Dichloro-4-vinylpyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2N2 |

|---|---|

Molecular Weight |

175.01 g/mol |

IUPAC Name |

3,6-dichloro-4-ethenylpyridazine |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h2-3H,1H2 |

InChI Key |

QYADAYMBEJKVAT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=NN=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dichloro 4 Vinylpyridazine

Precursor Synthesis: Established Routes for 3,6-Dichloropyridazine (B152260)

The primary and most common precursor for the synthesis of 3,6-dichloro-4-vinylpyridazine is 3,6-dichloropyridazine. The synthesis of this key intermediate is well-documented and typically starts from maleic anhydride (B1165640).

Halogenation Strategies from Pyridazine (B1198779) Precursors

A widely adopted method for the synthesis of 3,6-dichloropyridazine involves a two-step process commencing with maleic anhydride. koreascience.kr The initial step is the reaction of maleic anhydride with hydrazine (B178648) monohydrate, which yields 3,6-dihydroxypyridazine, a tautomer of maleic hydrazide. koreascience.kr This reaction is typically carried out in an aqueous solution of hydrochloric acid at reflux temperature for several hours, affording the product in high yield. koreascience.kr

The subsequent and crucial step is the chlorination of 3,6-dihydroxypyridazine. This transformation is most effectively achieved by heating with a chlorinating agent, such as phosphorus oxychloride. koreascience.krgoogle.com Other chlorinating agents like phosphorus pentachloride have also been reported. google.com The reaction with phosphorus oxychloride is typically conducted at elevated temperatures, for instance, between 76-78°C for several hours. koreascience.kr Upon completion, the reaction mixture is neutralized, commonly with ammonium (B1175870) hydroxide (B78521), and the desired 3,6-dichloropyridazine is extracted with an organic solvent like methylene (B1212753) chloride, often in excellent yield. koreascience.kr

Alternative halogenating agents and conditions have been explored to prepare pyridazinone derivatives from their 4,5-dihydro counterparts, such as using copper(II) chloride in acetonitrile (B52724). diva-portal.org Halogenated pyridazinones are of interest due to the electron-withdrawing effects of the halogens which can enhance their chemical reactivity and potential applications. ontosight.aimdpi.com

Optimization of Reaction Parameters and Purity Assessment

The synthesis of 3,6-dichloropyridazine has been a subject of optimization to improve yield, purity, and operational simplicity. A patented method describes the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0-80°C. google.com This method boasts advantages such as readily available starting materials, moderate reaction conditions, and straightforward post-processing, leading to a product with high purity and stable quality. google.com

Different solvents have been investigated for this chlorination step, including chloroform (B151607), ethanol (B145695), ethyl acetate, and DMF. google.com For instance, carrying out the reaction in chloroform at 50°C for 4 hours can result in a yield of 72.35% with a purity of 99.03% as determined by Gas Chromatography (GC). google.com Lowering the temperature to 0°C in ethanol requires a longer reaction time (10 hours) but can yield a product with 99.22% purity. google.com

Purity assessment of 3,6-dichloropyridazine is crucial for its use in subsequent reactions. Gas chromatography (GC) is a commonly employed analytical technique to determine the purity of the final product. google.comavantorsciences.com Commercial suppliers often specify a purity of greater than 98.0% (GC). avantorsciences.comavantorsciences.com Ultraviolet (UV) analysis has also been utilized to quantify impurities. google.com Purification techniques such as recrystallization from solvents like n-hexane or purification by column chromatography are often employed to obtain high-purity 3,6-dichloropyridazine. google.comgoogle.com

Table 1: Optimization of 3,6-Dichloropyridazine Synthesis

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (Method) | Reference |

|---|---|---|---|---|---|---|---|

| 3,6-dihydroxypyridazine | Phosphorus oxychloride | Chloroform | 50 | 4 | 72.35 | 99.03 (GC) | google.com |

| 3,6-dihydroxypyridazine | Phosphorus oxychloride | DMF | 50 | 4 | 68.41 | 98.57 (GC) | google.com |

| 3,6-dihydroxypyridazine | Phosphorus oxychloride | Ethanol | 0 | 10 | 71.67 | 99.22 (GC) | google.com |

| 3,6-dihydroxypyridazine | Phosphorus oxychloride | Methanol/Water | 80 | 1 | 88.65 | 98.13 (GC) | google.com |

| Maleic hydrazide | Phosphorus pentachloride | - | 125 | 4 | 82 | - | google.com |

Strategies for Regioselective Introduction of the Vinyl Moiety at the C-4 Position

With 3,6-dichloropyridazine in hand, the next critical step is the regioselective introduction of a vinyl group at the C-4 position. Several modern synthetic methodologies can be employed for this purpose.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the vinylation of heteroaryl halides. nih.gov

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a prominent method. nih.govrsc.orgscilit.com For the synthesis of 4-vinyl-3,6-dichloropyridazine, this would involve the reaction of 3,6-dichloro-4-iodopyridazine (B177621) (or a related halide) with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. The site-selectivity of Suzuki-Miyaura couplings on dihalopyridazines can be influenced by substituents on the pyridazine ring and the choice of ligands. nih.govrsc.orgresearchgate.net For instance, in 4-substituted-3,6-dichloropyridazines, the reaction often occurs predominantly at the C-6 position, distal to many substituents. nih.govrsc.org However, the specific electronic and steric environment at the C-4 position of 3,6-dichloropyridazine would need to be considered to achieve the desired regioselectivity.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, provides another viable route. organic-chemistry.orgwikipedia.orglibretexts.org In this case, 3,6-dichloro-4-halopyridazine could be reacted with ethylene (B1197577) or a vinyl source in the presence of a palladium catalyst and a base to introduce the vinyl group. The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and regioselectivity. researchgate.net

The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, could be used in a two-step approach. First, 3,6-dichloro-4-halopyridazine would be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection and subsequent partial reduction of the resulting alkyne to a vinyl group.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide an alternative strategy for introducing the vinyl group, typically by reacting a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org To apply this to the synthesis of this compound, one would first need to synthesize 3,6-dichloro-pyridazine-4-carbaldehyde. This aldehyde could then be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to form the desired vinyl group. wikipedia.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is fixed. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more nucleophilic and less basic than a phosphonium ylide. thieme-connect.comthieme-connect.com This often leads to cleaner reactions and easier purification. Similar to the Wittig reaction, the HWE reaction would require the corresponding 3,6-dichloro-pyridazine-4-carbaldehyde as a starting material, which would then be reacted with a phosphonate ester, such as diethyl cyanomethylphosphonate, in the presence of a base. thieme-connect.comthieme-connect.comresearchgate.netacs.orgdiva-portal.org

Direct Vinylic Functionalization Approaches

Direct C-H functionalization is an increasingly important area of organic synthesis that avoids the pre-functionalization of starting materials. In the context of this compound synthesis, a direct C-H vinylation of 3,6-dichloropyridazine at the C-4 position would be an ideal and atom-economical approach. This would involve the direct coupling of the C-H bond at the 4-position with a vinyl source, typically mediated by a transition metal catalyst. While challenging due to the potential for multiple reactive sites on the dichloropyridazine ring, successful regioselective C-H functionalization would represent a significant advancement in the synthesis of this compound. Research into the direct functionalization of pyridazine rings is an active area, and the development of specific catalysts and directing groups could make this a feasible strategy in the future.

Advanced Synthetic Methodologies Applicable to Pyridazine Derivatives

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of complex heterocyclic systems like pyridazines. These modern methods often offer improvements in efficiency, selectivity, and environmental impact over classical approaches.

Multicomponent Reaction (MCR) Strategies for Complex Pyridazines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient strategy for generating molecular diversity. researchgate.netconsensus.app The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable MCR that has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including imidazo[1,2-b]pyridazines. researchgate.netcsic.es This reaction typically involves an amine, an aldehyde, and an isocyanide, and its application to amino-substituted pyridazines could provide a rapid route to complex, fused pyridazine structures. csic.es While not a direct route to this compound, MCRs offer a powerful platform for the assembly of highly functionalized pyridazine cores which could then be further modified. researchgate.netconsensus.app

Photocatalytic Approaches in Heterocyclic Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions, often using visible light as the energy source. researchgate.net In the context of pyridazine chemistry, photochemical methods have been explored for various transformations. For instance, the photoinduced deoxygenation of pyridazine N-oxides has been shown to generate reactive oxygen species. nih.gov More directly related to synthesis, photocatalytic methods can be employed for the functionalization of the pyridazine ring. For example, a photochemical approach has been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds, a strategy that could potentially be adapted for the introduction of a vinyl group or its precursor onto a dichloropyridazine scaffold. acs.org

Radical-Mediated Synthesis in Aqueous Environments

Radical reactions offer a unique set of transformations for C-H functionalization and cyclization. Performing these reactions in aqueous media aligns with the principles of green chemistry. A notable example is the radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols in the presence of tert-butyl hydroperoxide and titanium(III) chloride. nih.govacs.org This method, which can be conducted open to the air and on a gram scale, provides access to alkoxy-substituted pyridazines. nih.govacs.org A subsequent cyclization step can then lead to diversely substituted tetrahydropyridopyridazines. nih.govacs.org While this specific method introduces an alkoxy group, the underlying principle of radical C-H functionalization could potentially be adapted to install a vinyl or a precursor group. Another approach involves a formal [4+2] reaction between a vinylogous enaminonitrile and a sulfonyl hydrazide, proceeding through a radical sulfonylation and a 6-endo-trig radical cyclization to form highly substituted pyridazines. dntb.gov.ua

Solid-Phase Synthesis Techniques for Pyridazines

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for simplifying purification processes. researchgate.net This technique has been successfully applied to the synthesis of various pyridazine derivatives. One strategy involves linking 3,6-dichloropyridazine to a solid support via a resin-bound thiophenol. researchgate.net This allows for subsequent modifications of the pyridazine ring before cleavage from the support. Another approach describes the synthesis of 3,6-disubstituted pyridazines by reacting polymer-bound sodium benzenesulfinate (B1229208) with α-bromoketones, followed by condensation with hydrazine, which also serves to release the product from the solid support. researchgate.net Traceless solid-phase synthesis methods have also been developed for 3(2H)-pyridazinones, employing a dihydropyran-functionalized resin and a Suzuki cross-coupling reaction. thieme-connect.com Furthermore, tetrahydropyridazinedione-constrained peptides have been synthesized using a solid-phase protocol that involves the cyclization of α-hydrazino acids during cleavage from the resin. nih.gov The use of a nano-catalyst has also been reported to facilitate the solid-phase synthesis of substituted pyridazines in high yields and short reaction times. rsc.orgrsc.org

Stereochemical Control in the Synthesis of Vinyl-Substituted Pyridazines

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when preparing molecules with defined three-dimensional structures for biological applications. In the context of vinyl-substituted pyridazines, controlling the stereochemistry of the vinyl group (i.e., E/Z isomerism) and any adjacent stereocenters is paramount. While the literature does not specifically detail the stereocontrolled synthesis of this compound, general principles of stereoselective synthesis can be applied. For instance, the synthesis of cyclopropane (B1198618) carboxylates, which can be precursors to certain side chains, has been achieved with control over both relative and absolute stereochemistry through the use of chiral enolates and intramolecular alkylation. acs.org Similarly, the Baeyer-Villiger oxidation of β-lactam aldehydes has been shown to proceed with complete stereoselectivity. acs.org These examples highlight the potential for employing chiral auxiliaries, catalysts, or reagents to direct the stereochemical outcome of reactions that install or modify the vinyl substituent on the pyridazine ring.

Green Chemistry and Sustainable Synthesis Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgscispace.com These principles are increasingly important in both academic and industrial settings.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. acs.orgcitrefine.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents or, ideally, solvent-free conditions. scispace.comcitrefine.com The use of water as a solvent, as seen in some radical-mediated syntheses, is a prime example. nih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.orgcitrefine.com Photocatalytic methods, which utilize light energy, can contribute to this goal. researchgate.net

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources whenever feasible. scispace.comcitrefine.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. citrefine.comresearchgate.net

The application of multicomponent reactions, photocatalysis, and reactions in aqueous media are all strategies that align with the principles of green chemistry and could be applied to develop more sustainable synthetic routes to this compound. researchgate.netresearchgate.netnih.govacs.org

Reactivity and Reaction Mechanisms of 3,6 Dichloro 4 Vinylpyridazine

Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Core

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack. The two chlorine atoms at the C-3 and C-6 positions are good leaving groups, further enhancing the reactivity of 3,6-dichloro-4-vinylpyridazine towards nucleophiles.

Selective Displacement of Chlorine Atoms at C-3 and C-6 Positions

The chlorine atoms at the C-3 and C-6 positions of the pyridazine ring can be selectively displaced by various nucleophiles. The positions of these chlorine atoms are not equivalent, and their reactivity can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the C-6 position is more activated towards nucleophilic attack than the C-3 position due to the electronic effects of the vinyl group at C-4.

Studies on related 3,6-dichloropyridazine (B152260) systems have shown that mono-amination can be achieved selectively. For instance, microwave-assisted reaction of 3,6-dichloropyridazine with ammonium (B1175870) hydroxide (B78521) can yield 3-amino-6-chloropyridazine (B20888) in high yield. rsc.org This selectivity suggests that under controlled conditions, one chlorine atom can be replaced while the other remains intact. The choice of nucleophile and reaction parameters such as temperature and solvent can be tuned to favor monosubstitution or disubstitution. For example, reactions with strong nucleophiles or at higher temperatures are more likely to lead to the displacement of both chlorine atoms. researchgate.netgoogle.com

Regiochemical and Stereochemical Aspects of Substitution Reactions

The regiochemistry of nucleophilic substitution on this compound is a critical aspect of its reactivity. As mentioned, the C-6 position is generally more susceptible to nucleophilic attack. This preference can be attributed to the combined electron-withdrawing effects of the adjacent nitrogen atom and the vinyl group, which stabilize the transition state of the nucleophilic addition-elimination mechanism.

In cases where the nucleophile itself has stereocenters, or when the substitution reaction creates a new stereocenter, the stereochemical outcome of the reaction becomes important. However, for most common nucleophilic substitution reactions on the pyridazine core of this molecule, where an achiral nucleophile replaces a chlorine atom, no new stereocenters are formed on the ring itself. The stereochemistry of the vinyl group is typically retained during these reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridazine Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.orgdalalinstitute.com However, the pyridazine ring is significantly deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org This deactivation makes direct electrophilic substitution on the pyridazine ring of this compound challenging.

The presence of the two chlorine atoms further deactivates the ring towards electrophilic attack through their inductive electron-withdrawing effect, although they can direct incoming electrophiles to the ortho and para positions through resonance. masterorganicchemistry.com The vinyl group, while generally considered an activating group in benzene (B151609) systems, may not be sufficient to overcome the strong deactivating effect of the pyridazine nitrogens and the chlorine substituents. Therefore, electrophilic aromatic substitution reactions on the pyridazine ring of this compound are not commonly observed and would likely require harsh reaction conditions or the use of highly reactive electrophiles.

Transformations Involving the Vinyl Moiety

The vinyl group (-CH=CH2) attached to the pyridazine ring at the C-4 position offers a versatile site for a variety of chemical transformations. wikipedia.org

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrohalogenation)

The double bond of the vinyl group can readily undergo addition reactions.

Hydrogenation: The vinyl group can be reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen gas.

Halogenation: The addition of halogens like chlorine (Cl2) or bromine (Br2) across the double bond would result in the formation of a 1,2-dihaloethyl-substituted pyridazine.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the vinyl group would proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The vinyl group can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.orgsigmaaldrich.com Vinylazaarenes, including vinylpyridazines, have been shown to participate in Diels-Alder reactions, particularly when activated by Lewis acids. nih.govrsc.org These reactions can provide access to complex polycyclic structures. researchgate.net

Table 1: Examples of Diels-Alder Reactions with Vinylazaarenes

| Dienophile | Diene | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Vinylpyridine | Isoprene | Thermal | 1,4- and 1,3-cycloadducts | nih.gov |

| 2-Vinylpyridine (B74390) | trans-1-Phenyl-1,3-butadiene | BF3-promoted | Regio- and stereoselective cycloadduct | nih.gov |

Furthermore, the vinyl group can participate in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides and nitrones, to form five-membered heterocyclic rings. nih.gov These reactions are valuable for the synthesis of a diverse range of heterocyclic compounds.

Compound Names

Olefin Metathesis and Related Olefin Transformations

The vinyl group of this compound presents a site for olefin metathesis, an organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This class of reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP), is typically catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgmdpi.com

However, the presence of N-heteroaromatic groups, such as the pyridazine core in this compound, can be challenging for olefin metathesis. The nitrogen lone pairs can coordinate to the metal center of the catalyst, leading to deactivation. beilstein-journals.org Despite this, successful metathesis reactions have been reported for substrates containing pyridine (B92270) rings when certain conditions are met. The key to preventing catalyst deactivation often lies in reducing the basicity of the nitrogen atoms. For this compound, the two electron-withdrawing chlorine atoms significantly decrease the electron density on the pyridazine ring, which may allow the metathesis reaction to proceed more effectively than on unsubstituted vinylpyridazines. beilstein-journals.org

For instance, RCM has been successfully used to construct dihydroisoquinoline from 2,6-dichloro-3,4-diallylpyridine, a structurally related compound where the electron-withdrawing chloro groups likely mitigate catalyst poisoning. beilstein-journals.org Similarly, cross-metathesis involving 3-vinylpyridine (B15099) was achieved when a large excess of the coupling partner was used, suggesting that reaction conditions can be optimized to overcome catalyst inhibition. beilstein-journals.org

Table 1: Factors Influencing Olefin Metathesis on N-Heteroaromatic Substrates

| Factor | Description | Implication for this compound |

| Catalyst Type | Schrock catalysts (Mo, W) are generally more active but less functional group tolerant. Grubbs catalysts (Ru) are known for their broad functional group tolerance and stability. organic-chemistry.org | Grubbs-type catalysts would be the preferred choice due to their tolerance for the chloro and pyridazine functionalities. |

| Substrate Electronics | Electron-withdrawing groups on the heteroaromatic ring decrease nitrogen basicity, reducing catalyst deactivation. beilstein-journals.org | The two chlorine atoms are advantageous, potentially enabling efficient metathesis. |

| Steric Hindrance | Bulky groups near the nitrogen atom can sterically hinder its coordination to the catalyst, preventing deactivation. beilstein-journals.org | The vinyl group at the C4 position provides some steric bulk adjacent to the N1 nitrogen. |

| Reaction Conditions | Use of additives (e.g., benzoquinone to prevent isomerization) or an excess of one olefin can drive the reaction equilibrium. beilstein-journals.orgorganic-chemistry.org | Optimization of reaction conditions would be crucial for achieving high yields in cross-metathesis reactions. |

Transition Metal-Catalyzed Functionalizations

The this compound molecule offers multiple sites for functionalization via transition metal catalysis, primarily at the two carbon-chlorine bonds and the vinyl group.

Further Cross-Coupling Reactivity at Vinyl and Halogen Sites

The chloro-substituents on the pyridazine ring are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.netnih.gov These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. In di-halogenated heterocycles, achieving selectivity for mono-functionalization at a specific position is a common challenge. For dichloropyridazines, the relative reactivity of the C3 and C6 positions can be influenced by the electronic environment and the specific catalytic system employed. nih.gov

Research on related 4,6-dichloropyrimidines has shown that selective mono-arylation via Suzuki-Miyaura coupling is feasible, followed by hydrodechlorination to yield 4-arylpyrimidines. researchgate.net This suggests that a sequential and site-selective functionalization strategy could be applied to this compound. The choice of palladium catalyst, ligand, and base is critical in controlling the reaction outcome. researchgate.netrsc.org For example, specific ligand systems have been developed to invert the conventional site-selectivity in the cross-coupling of dichloroheteroarenes. nih.gov

The vinyl group can also participate in cross-coupling reactions, most notably the Heck reaction, although this is less common than functionalization at the C-Cl bonds.

Table 2: Potential Cross-Coupling Reactions on this compound

| Reaction Name | Reagents | Potential Product | Notes |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 3-Chloro-6-aryl-4-vinylpyridazine | A foundational C-C bond-forming reaction. Selectivity between C3 and C6 is a key consideration. researchgate.netresearchgate.net |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 3-Chloro-6-alkynyl-4-vinylpyridazine | Used to introduce alkynyl moieties, which are versatile functional groups for further transformations. researchgate.net |

| Heck | Alkene, Pd catalyst, Base | 3,6-Dichloro-4-(substituted styryl)pyridazine | Functionalization of the existing vinyl group. |

| Buchwald-Hartwig | Amine, Pd catalyst, Ligand (e.g., BINAP), Base | 3-Amino-6-chloro-4-vinylpyridazine | A key method for forming C-N bonds. |

C-H Activation and Directed Functionalization Strategies

Transition metal-catalyzed C-H activation is a powerful tool for molecular functionalization that avoids the need for pre-functionalized starting materials. sigmaaldrich.com In this compound, the pyridazine nitrogen atoms can act as directing groups, guiding a metal catalyst to activate a nearby C-H bond. The most likely position for such a directed C-H activation would be the C5-H bond, which is ortho to the N1 nitrogen.

Methodologies using palladium, rhodium, and iridium catalysts have been extensively developed for the C-H functionalization of N-heterocycles. nih.govbeilstein-journals.org For instance, palladium catalysis can facilitate the arylation of 2-phenylpyridines at the ortho position of the phenyl ring, directed by the pyridine nitrogen. nih.gov A similar principle could apply to this compound, where the pyridazine ring itself directs the functionalization of an appended group or, more directly, the C5-H bond of the pyridazine ring itself. The catalytic cycle for such a reaction typically involves coordination of the metal to the directing group, C-H bond cleavage to form a metallacycle intermediate, reaction with a coupling partner, and reductive elimination to release the product and regenerate the catalyst. nih.gov

Ring Transformation and Annulation Reactions Leading to Fused Heterocycles

The this compound core is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. These reactions often proceed through a sequence of nucleophilic substitution of one or both chlorine atoms, followed by an intramolecular cyclization (annulation) step.

One significant application is the synthesis of pyrido[3,4-c]pyridazines. researchgate.netmdpi.com For example, a related compound, 4,6-dichloropyridazine-3-carboxylate, undergoes regioselective nucleophilic substitution at the C4 position. researchgate.netmdpi.com A similar strategy could be envisioned for this compound, where selective substitution at the C6 position, followed by a cyclization involving the vinyl group or a derivative thereof, could lead to fused ring systems. Such annulation strategies are crucial for building molecular complexity and accessing novel scaffolds for applications in medicinal chemistry and materials science. frontiersin.org

Elucidation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and controlling product selectivity.

For transition metal-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The kinetics of these steps can be influenced by the electronic nature of the substrate. In this compound, the electron-deficient nature of the pyridazine ring is expected to facilitate the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond, which is often the rate-determining step.

In C-H activation reactions, mechanistic studies often involve experiments like hydrogen-deuterium exchange to determine the reversibility of the C-H cleavage step. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to map the reaction energy profile, identify transition states, and rationalize observed selectivities. nih.gov For the directed C-H activation of this compound, the mechanism would likely proceed through a palladacycle or similar metallacyclic intermediate formed via concerted metalation-deprotonation. nih.gov

The study of reaction kinetics for the synthesis of fused heterocycles would involve monitoring the rate of both the initial nucleophilic substitution and the subsequent cyclization. The relative rates of these steps determine the feasibility of the one-pot synthesis and the potential for isolating intermediates.

Spectroscopic and Structural Characterization of 3,6 Dichloro 4 Vinylpyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in 3,6-dichloro-4-vinylpyridazine. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of the parent compound, 3,6-dichloropyridazine (B152260), the two protons on the pyridazine (B1198779) ring are chemically equivalent and typically appear as a single peak. For instance, the ¹H NMR spectrum of 3,6-dichloropyridazine shows a singlet at approximately 7.7 ppm. chemicalbook.com When a vinyl group is introduced at the 4-position, as in this compound, the symmetry is broken, leading to more complex splitting patterns. The vinyl protons would be expected to show characteristic signals in the olefinic region of the spectrum, typically between 5 and 7 ppm, with distinct coupling constants between the geminal, cis, and trans protons.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework. The carbon atoms of the pyridazine ring and the vinyl group will resonate at distinct chemical shifts, influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the ring. organicchemistrydata.org For example, in related heterocyclic systems, carbons attached to electronegative atoms like chlorine are shifted downfield. organicchemistrydata.org Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, confirming the structural assignment. ipb.pt

For derivatives of this compound, such as 3,6-dichloro-4-methylpyridazine, the introduction of a methyl group provides an additional spectroscopic handle. chemicalbook.comsigmaaldrich.combldpharm.com The methyl protons would typically appear as a singlet in the upfield region of the ¹H NMR spectrum. chemicalbook.com Similarly, the ¹H NMR spectrum of 3,6-dichloro-4-isopropylpyridazine (B2964682) would show characteristic signals for the isopropyl group. nih.govambeed.com

Table 1: Representative ¹H NMR Data for 3,6-Dichloropyridazine Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| 3,6-Dichloropyridazine | Not specified | 7.7 (s, 2H) chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. spectroscopyonline.comtriprinceton.org For this compound, these techniques can identify key structural features.

The IR spectrum is expected to show characteristic absorption bands for the C-Cl stretching vibrations, typically in the range of 800-600 cm⁻¹. The C=C stretching vibrations of the pyridazine ring and the vinyl group would appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the vinyl group and the pyridazine ring would be observed above 3000 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds. spectroscopyonline.com The C=C stretching vibrations are often strong in the Raman spectrum. For the parent compound, 3,6-dichloropyridazine, vibrational spectra have been studied in detail, with assignments made for the various vibrational modes. researchgate.netresearchgate.net For instance, the C-H stretching vibrations in 3,6-dichloropyridazine are observed around 3050-3120 cm⁻¹. researchgate.net

The combination of IR and Raman data allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure. spectroscopyonline.comuc.edu

Table 2: Key Vibrational Frequencies for Pyridazine Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic/vinyl) | Stretching | > 3000 |

| C=C (ring/vinyl) | Stretching | 1600 - 1400 |

| C-N (ring) | Stretching | 1350 - 1000 |

Note: This table provides general ranges for the expected vibrational frequencies based on known data for similar compounds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information. bldpharm.com The molecular weight of this compound is 175.02 g/mol . bldpharm.com

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound with two chlorine atoms will exhibit a cluster of peaks with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ ions, respectively.

The fragmentation pattern can reveal information about the stability of different parts of the molecule. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the entire side chain. For this compound, one might expect to see fragment ions corresponding to the loss of a chlorine atom, the vinyl group, or a combination of both. Analysis of the fragmentation of related compounds, like 3,6-dichloropyridazine, can provide insights into the expected fragmentation of the vinyl derivative. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of electronic conjugation. ijprajournal.comresearchgate.net The pyridazine ring, being an aromatic system, will exhibit π → π* and n → π* transitions.

The introduction of a vinyl group at the 4-position extends the conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 3,6-dichloropyridazine. This shift to longer wavelengths indicates a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on related vinyl-substituted heterocyclic compounds have shown that the position and intensity of the absorption bands are sensitive to the substitution pattern and the solvent used. researchgate.net For instance, the UV-Vis spectrum of 4-vinylpyridine-2,6-dicarboxylic acid shows specific absorption bands that are influenced by its environment. researchgate.net The exact λmax values for this compound would need to be determined experimentally, but they are expected to fall within the typical range for conjugated heteroaromatic systems. shimadzu.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While specific X-ray crystallographic data for this compound was not found in the search results, studies on similar molecules, such as cis-dichlorobis(4-vinylpyridine)platinum(II), demonstrate the power of this technique in elucidating the coordination geometry and the orientation of the vinyl groups. researchgate.net For this compound, an X-ray crystal structure would definitively confirm the planarity of the pyridazine ring and the orientation of the vinyl group relative to the ring. It would also provide accurate measurements of the C-Cl, C-N, and C-C bond lengths. nih.gov

Advanced Chromatographic Separation and Purification Techniques

The separation and purification of this compound and its derivatives are crucial for obtaining pure samples for analysis and further reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose. nih.gov

A reverse-phase HPLC method has been described for the analysis of 3,6-dichloropyridazine, using a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com This method can be adapted for the separation of this compound, with adjustments to the gradient and mobile phase composition to account for the increased hydrophobicity of the vinyl-substituted compound. lcms.cz For preparative separations, this method can be scaled up to isolate larger quantities of the pure compound. sielc.com

Gas chromatography is also a suitable technique for the separation of volatile compounds like this compound. nih.gov The choice of the stationary phase is critical for achieving good separation from impurities or other reaction components. Additionally, techniques like silica (B1680970) gel column chromatography are commonly used for the purification of pyridazine derivatives. google.com Supercritical fluid chromatography (SFC) has also been shown to be effective for the separation of related vinylpyridine-based compounds. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,6-Dichloropyridazine |

| 3,6-Dichloro-4-methylpyridazine |

| 3,6-Dichloro-4-isopropylpyridazine |

| cis-Dichlorobis(4-vinylpyridine)platinum(II) |

Computational and Theoretical Investigations of 3,6 Dichloro 4 Vinylpyridazine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to determining the intrinsic properties of a molecule. ethz.ch These calculations solve approximations of the Schrödinger equation to provide information on electron distribution, molecular geometry, and the nature of chemical bonds.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. abinit.orgpreprints.org It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. ohio-state.eduub.edu For 3,6-dichloro-4-vinylpyridazine, DFT calculations would be employed to determine its ground state properties by optimizing the molecular geometry to find the lowest energy conformation.

These calculations would yield key energetic and electronic parameters. While specific data for this compound is not available, studies on similar molecules like 3,5-dibromopyridine (B18299) and other chloro-substituted pyridines demonstrate that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are effective for optimizing geometries and calculating electronic properties. researchgate.netresearchgate.net

Table 1: Illustrative Ground State Properties Calculable via DFT This table shows typical parameters that would be calculated for this compound in a DFT study. The values are hypothetical and for illustrative purposes only.

| Parameter | Description |

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. researchgate.net |

| Mulliken Atomic Charges | Calculated distribution of electron charge among the different atoms in the molecule. researchgate.net |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of a synthesized compound. DFT and other methods can accurately simulate various types of spectra. schrodinger.com

NMR Chemical Shifts: Gauge-Invariant Atomic Orbital (GIAO) calculations, often performed with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netorganicchemistrydata.org For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. While experimental NMR data for the parent compound 3,6-dichloropyridazine (B152260) is available spectrabase.com, predicted spectra for the vinyl-substituted variant would be crucial for its specific identification.

IR Frequencies: DFT calculations can also determine the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as C-H stretching, C=C bending, or ring vibrations, allowing for a detailed assignment of the experimental spectrum.

Table 2: Examples of Predictable Spectroscopic Data This table illustrates the types of spectroscopic data that computational methods can generate to help characterize this compound.

| Spectroscopy Type | Predicted Parameters | Purpose |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Identifies the chemical environment of hydrogen atoms. |

| ¹³C NMR | Chemical Shifts (ppm) | Identifies the chemical environment of carbon atoms. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | Identifies functional groups and bonding patterns based on molecular vibrations. |

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is invaluable for studying how a molecule reacts. anu.edu.au It can be used to map out reaction pathways, identify intermediates, and predict the most likely products of a chemical transformation.

To understand a chemical reaction mechanism, chemists compute the potential energy surface. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. nih.gov

For this compound, this analysis could be applied to reactions such as nucleophilic aromatic substitution at the chlorine-bearing carbons or addition reactions at the vinyl group. By calculating the activation energies (the energy difference between the reactants and the transition state), one could predict which reaction pathway is more favorable.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to explain and predict chemical reactivity. libretexts.orgresearchgate.netimperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO , being the outermost orbital containing electrons, acts as a nucleophile or electron donor.

The LUMO , being the lowest energy orbital without electrons, acts as an electrophile or electron acceptor.

In the context of this compound, the energies and spatial distributions of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack. For instance, in nucleophilic substitution reactions on related chlorodiazines, the LUMO or even the LUMO+1 can have significant lobes on the carbon atoms attached to the chlorine, indicating these are the electrophilic sites susceptible to attack. wuxiapptec.com FMO analysis would clarify how the vinyl group influences the electronic properties and reactivity of the pyridazine (B1198779) ring compared to the unsubstituted 3,6-dichloropyridazine.

Elucidation of Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) connect a molecule's chemical structure to its reactivity. researchgate.net By systematically studying how changes in structure (like adding or modifying substituent groups) affect reaction outcomes, predictive models can be built.

For this compound, an SRR study would investigate how the electronic and steric properties of the chlorine atoms and the vinyl group influence its chemical behavior. For example, the chlorine atoms are electron-withdrawing, which deactivates the pyridazine ring towards electrophilic attack but activates it towards nucleophilic substitution. The vinyl group, being a conjugated system, can also modulate the electronic properties of the ring and serve as a site for polymerization or addition reactions. rsc.org Comparing the calculated properties and predicted reactivity of this compound with those of other substituted pyridazines (e.g., with different halogens or alkyl groups) would provide a deeper understanding of its unique chemical nature. nih.govnih.gov

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound

A thorough investigation into computational and theoretical studies of this compound reveals a significant gap in publicly accessible research, particularly concerning its molecular dynamics. At present, there is no available scientific literature detailing the molecular dynamics simulations, conformational analysis, or the influence of solvents on this specific compound.

While computational studies are a common practice in modern chemistry to predict molecular behavior, specific research findings for this compound are not found in the current body of scientific publications. Molecular dynamics simulations, which are crucial for understanding the conformational landscape of a molecule and how it interacts with its environment, have not been reported for this compound. Such studies would provide valuable insights into the molecule's flexibility, preferred shapes (conformers), and the energetic barriers between them.

Furthermore, the investigation of solvent effects, which is critical for predicting a compound's behavior in different chemical environments, also lacks specific data for this compound. Research in this area would typically explore how various solvents influence the conformational equilibrium and the dynamics of the molecule, which is essential information for applications in synthesis, materials science, and pharmaceutical development.

Although general principles of molecular dynamics and solvent effects are well-established, applying them to this compound without specific experimental or computational data would be purely speculative and would not meet the standards of a scientifically accurate report. The creation of detailed research findings and data tables, as requested, is therefore not possible at this time due to the absence of primary research on this particular molecule.

Further research, including dedicated computational studies involving molecular dynamics simulations, is required to elucidate the conformational properties and solvent interactions of this compound.

Applications of 3,6 Dichloro 4 Vinylpyridazine As a Synthetic Building Block and Chemical Scaffold

Design and Synthesis of Complex Pyridazine-Containing Molecular Architectures

The strategic placement of reactive sites on 3,6-dichloro-4-vinylpyridazine makes it an important precursor for designing complex molecules containing the pyridazine (B1198779) moiety. acs.orgacs.org The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, while the vinyl group can participate in various coupling and addition reactions. This dual reactivity allows for sequential, site-selective modifications, enabling the construction of intricate molecular frameworks. mdpi.comnih.gov

A key application of this building block is in the synthesis of pharmacologically active compounds. For instance, this compound is a documented intermediate in the preparation of novel inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. google.com In these synthetic pathways, the parent compound, 4-bromo-3,6-dichloropyridazine, is first converted to this compound via a palladium-catalyzed Suzuki coupling with a vinylboronic acid ester. google.com This intermediate is then further elaborated through subsequent reactions to yield the final complex, biologically active molecule. google.com The ability to use this compound in late-stage functionalization avoids the need for lengthy, de novo syntheses of substituted pyridazines. acs.orgacs.org

The general strategy of using nitrogen-containing heterocycles as foundational units is a cornerstone of constructing metallosupramolecular architectures. mdpi.comnih.gov The pyridazine ring system, with its two adjacent nitrogen atoms, provides a defined geometric arrangement for coordination with metal centers. The vinyl and chloro substituents on this compound offer synthetic handles to append other donor groups, leading to the formation of polydentate ligands and, subsequently, complex coordination compounds. mdpi.com

Table 1: Key Reactions for Modifying the this compound Scaffold

| Reaction Type | Functional Group Involved | Synthetic Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Chloro Substituent / Bromo Precursor | C-C bond formation (e.g., introduction of vinyl group) | google.com |

| Nucleophilic Aromatic Substitution (SNAr) | Chloro Substituent | Introduction of N, O, S-based nucleophiles | acs.org, acs.org, researchgate.net |

| Polymerization | Vinyl Group | Formation of poly(vinylpyridazine) derivatives | scielo.br, researchgate.net |

| Cycloaddition / Annulation | Vinyl Group & Pyridazine Ring | Formation of fused heterocyclic systems | thieme.de, chim.it |

Formation of Novel Fused Heterocyclic Systems with Pyridazine Core

The reactivity of this compound makes it a promising candidate for the synthesis of novel fused heterocyclic systems, where the pyridazine ring is annulated with one or more additional rings. Annulation reactions are powerful tools for building molecular complexity and accessing unique chemical space. chim.itnih.gov The vinyl group, in particular, is a versatile functional group for constructing fused rings through cycloaddition reactions.

While direct examples starting from this compound are specific, the synthesis of related fused pyridazines illustrates the potential pathways. For example, a related dichloropyridazine derivative is used to construct a pyrrolo[2,3-c]pyridazine core, a fused bicyclic system, for developing NLRP3 inhibitors. google.com This transformation highlights how the dichloropyridazine scaffold can be elaborated into more complex, fused structures.

Furthermore, general synthetic strategies support the utility of the vinylpyridazine structure in forming fused systems.

Diels-Alder Reactions: The vinyl group can act as a dienophile, reacting with various dienes to form a new six-membered ring fused to the pyridazine core.

Intramolecular Cyclizations: The chlorine atoms can be displaced by nucleophiles tethered to the pyridazine ring via the vinyl group or other positions. For instance, a Heck reaction could be envisioned to form a new ring.

Cycloamination: Methodologies such as the cycloamination of 4-vinylpyridazine-3-carboxylates demonstrate a route to fused pyridazine systems. thieme.de

[4+1] Annulation: Oxidative annulation reactions involving 2-vinylpyridine (B74390) derivatives and malonate monoesters have been developed to construct indolizine (B1195054) derivatives, showcasing the reactivity of a vinyl group adjacent to a nitrogen heterocycle. researchgate.net

These established reaction types underscore the potential of this compound to serve as a key starting material for a variety of fused heterocycles, which are often privileged scaffolds in medicinal chemistry. researchgate.net

Utilization in the Preparation of Advanced Organic Materials Precursors

The vinyl functionality of this compound makes it a valuable monomer or precursor for advanced organic materials. okayama-u.ac.jp Vinyl-substituted aromatic and heterocyclic compounds are widely used in polymer chemistry to create materials with tailored electronic, optical, and thermal properties. The polymerization of 4-vinylpyridine, for example, yields polymers used in applications ranging from dye-sensitized solar cells to pH-responsive materials and as catalyst supports. scielo.brresearchgate.net

By analogy, this compound can be polymerized via its vinyl group to produce novel functional polymers. The resulting poly(this compound) would possess distinct characteristics conferred by the dichloropyridazine moiety:

Modified Physicochemical Properties: The presence of chlorine atoms would increase the polymer's molar mass per repeating unit, alter its solubility, and potentially enhance its thermal stability and flame-retardant properties compared to poly(4-vinylpyridine).

Post-Polymerization Functionalization: The chlorine atoms on the polymer backbone serve as reactive sites for further modification. This allows for the synthesis of a library of functional materials from a single parent polymer through nucleophilic substitution reactions, grafting other polymer chains, or introducing cross-linking agents.

These materials could find use as functional coatings, membranes, or as scaffolds for immobilizing catalysts or other active species. The pyridazine nitrogen atoms and the chlorine substituents provide sites for coordination or hydrogen bonding, which can be exploited in designing self-assembling materials or sensors.

Role in the Creation of Chemical Probes and Ligands for Academic Investigations

In academic research, this compound serves as a valuable scaffold for the synthesis of specialized ligands and chemical probes. The pyridazine ring itself is an effective N-donor ligand for a variety of metal ions. canterbury.ac.nz The two nitrogen atoms can act as a chelating bidentate ligand, forming stable complexes with transition metals.

The true versatility of this compound lies in the ability to use its chloro and vinyl groups as synthetic handles to build more elaborate ligand structures. mdpi.comnih.gov

Tuning Electronic Properties: The chlorine atoms are electron-withdrawing, which influences the electron density on the pyridazine ring and its coordination properties. These can be substituted with various nucleophiles (e.g., amines, alkoxides, thiolates) to systematically tune the electronic nature of the resulting ligand.

Building Multidentate Ligands: The reactive sites can be used to attach other heterocyclic donor groups, creating bidentate or tridentate ligands. For example, a Suzuki or Stille coupling at the chloro positions could introduce pyridine (B92270) or pyrazole (B372694) rings, leading to ligands with tailored "bite angles" and coordination geometries. canterbury.ac.nz

Probing Biological Systems: A related compound, 3,6-dichloro-4-(pyridin-4-yl)pyridazine, has been described as a neuromodulator that can attenuate synaptic dysfunction, indicating its potential utility in designing probes for neurological targets. cymitquimica.com

These custom-designed ligands are crucial for fundamental studies in coordination chemistry, such as investigating metal-ligand bonding, reaction mechanisms, and the magnetic or photophysical properties of the resulting metal complexes. researchgate.net

Exploration in Catalyst Design and Development of New Ligand Systems

The design of new ligands is central to the development of novel and more efficient homogeneous catalysts. This compound provides a platform for creating new ligand systems for transition metal catalysis. Ligands play a critical role by stabilizing the metal center and modulating its reactivity, selectivity, and stability. acs.orgmdpi.com

The pyridazine framework derived from this compound can be incorporated into catalyst systems in several ways:

Direct Coordination: The pyridazine ring can serve as a ligand in catalyst complexes, for example, with palladium or ruthenium, which are common in cross-coupling and hydrogenation reactions. researchgate.netacs.org

Tuning Catalyst Performance: As discussed previously, the chloro groups can be replaced to alter the ligand's electronic properties. Substituting them with electron-donating groups can increase the electron density on the metal center, which may be favorable for oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more electrophilic. This tunability is essential for optimizing a catalyst for a specific reaction. acs.org

Immobilized Catalysts: The vinyl group allows the ligand to be polymerized or grafted onto a solid support, such as a polymer resin. researchgate.net This leads to the creation of heterogeneous or immobilized catalysts, which combine the high selectivity of homogeneous catalysts with the practical advantages of easy separation and recyclability.

The development of new pyridazine-based ligands from precursors like this compound contributes to the broader field of catalyst design, enabling new chemical transformations and improving the efficiency and sustainability of existing ones.

Future Perspectives and Emerging Research Avenues in 3,6 Dichloro 4 Vinylpyridazine Chemistry

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Derivatives

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal and agrochemical research. chiralpedia.com The development of asymmetric synthetic methods for 3,6-dichloro-4-vinylpyridazine derivatives is a key area for future exploration. The goal is to control the stereochemistry of reactions involving the vinyl group, leading to the selective formation of one enantiomer over the other. pharmaguideline.com

Currently, asymmetric synthesis relies on several key strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral reagents. wikipedia.org Chiral auxiliaries can be temporarily attached to the pyridazine (B1198779) core, directing subsequent reactions to occur stereoselectively before being cleaved to yield the enantiomerically enriched product. wikipedia.org Another powerful approach is the use of chiral catalysts, such as transition metal complexes with chiral ligands, which can facilitate enantioselective transformations of the vinyl group. pharmaguideline.com For instance, asymmetric hydrogenations or epoxidations of the vinyl moiety could be achieved using catalysts like those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. pharmaguideline.com

Future research will likely focus on designing and screening novel chiral catalysts and auxiliaries specifically tailored for the this compound scaffold. The development of methods for the asymmetric synthesis of highly substituted aza(poly)cyclic compounds from related alkenyl precursors suggests a promising direction for creating complex, stereochemically defined molecules from this vinylpyridazine. nih.gov The synthesis of such enantiomerically pure derivatives is crucial for investigating their biological activities, as different enantiomers of a compound can have vastly different pharmacological or pesticidal effects. chiralpedia.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. numberanalytics.com These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, higher yields, and the ability to rapidly generate libraries of compounds for screening. numberanalytics.comacs.org

For this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important for managing potentially exothermic or rapid reactions involving the vinyl group. mdpi.com Continuous flow setups can also facilitate multi-step syntheses in a streamlined manner, reducing the need for isolation and purification of intermediates. researchgate.net This approach is well-suited for the functionalization of the pyridazine ring through nucleophilic substitution of the chlorine atoms or for transformations of the vinyl group.

Automated synthesis platforms, often utilizing robotics and pre-filled reagent cartridges, can further accelerate the exploration of the chemical space around this compound. nih.govsigmaaldrich.com By programming a synthesizer to perform a series of reactions with different reagents, researchers can efficiently create a diverse library of derivatives. youtube.com This high-throughput approach is invaluable for drug discovery and materials science, where large numbers of compounds need to be synthesized and tested to identify those with desired properties. nih.gov The future will likely see the development of dedicated, automated platforms for the synthesis and derivatization of pyridazines and other heterocycles. researchgate.net

Exploration of Bioinspired and Biomimetic Transformations

Nature often provides elegant and efficient solutions for complex chemical transformations. Bioinspired and biomimetic chemistry seeks to mimic these natural processes to develop novel synthetic methods. researchgate.net For this compound, this approach offers exciting possibilities for its functionalization and incorporation into biologically relevant scaffolds.

Bioinspired catalysis, for example, could be employed for the selective oxidation or other transformations of the vinyl group. dntb.gov.ua Researchers are developing synthetic catalysts that mimic the active sites of enzymes, which can perform reactions with high selectivity and under mild conditions. researchgate.net The use of bio-inspired metal complexes, for instance, could lead to new methods for the controlled polymerization or functionalization of the vinyl moiety. mdpi.com

Biomimetic approaches can also guide the synthesis of complex molecules that incorporate the this compound core. For instance, the synthesis of scaffolds that mimic the secondary structures of peptides, such as α-helices, is an active area of research. nih.gov The vinylpyridazine could serve as a rigid core onto which side chains are appended to mimic the spatial arrangement of amino acid residues in a peptide. Such non-peptidic mimetics are of great interest in drug discovery as they can exhibit improved stability and oral bioavailability compared to their natural counterparts. The oxidative coupling of vinyl groups, a biomimetic approach used in the synthesis of natural products, could also be explored for the dimerization or oligomerization of this compound to create novel, larger structures. acs.orgacs.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and ensuring product quality. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for achieving this. lew.ro For reactions involving this compound, techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy hold significant promise.

In-situ NMR spectroscopy can provide detailed information about the formation of intermediates and products, as well as kinetic data, without the need for sampling and quenching the reaction. nih.govrsc.org This is particularly valuable for studying complex reaction pathways and for optimizing reaction conditions to maximize the yield of the desired product. lew.ro For example, monitoring the substitution reactions of the chlorine atoms on the pyridazine ring or the addition reactions to the vinyl group by in-situ NMR could provide critical mechanistic insights. nih.gov

Raman spectroscopy is another non-invasive technique that is well-suited for monitoring polymerization reactions. irdg.orgmdpi.com The consumption of the vinyl monomer and the formation of the polymer can be tracked by observing changes in the characteristic Raman bands. metrohm.com This technique can be used to determine reaction kinetics and to ensure that the polymerization proceeds to completion. acs.orgnist.gov The ability to perform these measurements in real-time and under actual reaction conditions provides a significant advantage over traditional analytical methods.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the development of new materials and supramolecular assemblies. ontosight.ai Interdisciplinary research at the interface of organic chemistry, materials science, and supramolecular chemistry is poised to unlock the potential of this compound in these areas.

In materials science, the vinyl group of this compound can serve as a polymerizable handle, allowing for its incorporation into functional polymers. made-in-china.com The resulting polymers could exhibit interesting properties due to the presence of the electron-deficient and polarizable dichloropyridazine units. These materials could find applications in electronics, optics, or as specialty polymers with tailored properties. The dichloropyridazine core itself is a known component in the synthesis of agrochemicals and pharmaceuticals, and its incorporation into polymeric structures could lead to materials with controlled release or specific recognition capabilities. ontosight.aimade-in-china.com

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting avenue for research. numberanalytics.com The pyridazine ring, with its nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions to form well-defined supramolecular assemblies. nso-journal.orgku.edu By designing complementary molecules that can interact with this compound, it may be possible to construct complex, self-assembled architectures with emergent properties. These could include functional materials for catalysis, sensing, or drug delivery. The study of dichloropyridazine derivatives in the context of supramolecular assemblies has already shown promise. aaronchem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.